Bienvenue dans la boutique en ligne BenchChem!

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane

Antimalarial Drug Discovery Plasmodium falciparum Phenotypic Screening

This compound is a uniquely selective negative control and low-cytotoxicity benchmark for antimalarial and anti-parasitic screening. Unlike analogs, its 5-bromo substituent and methanesulfonyl-azepane scaffold create an irreducible pharmacophore, ensuring consistent -74.8% Pf inhibition at 5 µM and negligible HepG2 toxicity. Secure this validated standard to establish robust assay thresholds and eliminate non-specific hits in your HTS campaigns.

Molecular Formula C12H18BrN3O2S
Molecular Weight 348.26 g/mol
CAS No. 1316225-97-4
Cat. No. B1399264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
CAS1316225-97-4
Molecular FormulaC12H18BrN3O2S
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br
InChIInChI=1S/C12H18BrN3O2S/c1-19(17,18)16-5-2-3-10(4-6-16)7-11-8-15-12(13)9-14-11/h8-10H,2-7H2,1H3
InChIKeyCTKYSMIUVRTPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane: A Structurally Defined Small Molecule for Infectious Disease Screening


The compound 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane (CAS 1316225-97-4) is a synthetic small molecule featuring a bromopyrazine moiety linked to a methanesulfonyl-azepane scaffold. It has a molecular formula of C12H18BrN3O2S and a molecular weight of 348.26 g/mol [1]. Classified by ChEMBL as a preclinical small molecule, it has been primarily screened across a panel of antiparasitic and antibacterial targets, including those from Plasmodium species, Leishmania donovani, and Mycobacterium tuberculosis [2][3]. The compound's bioactivity profile is characterized by a consistent lack of potent inhibition, which distinguishes it from many lead-like compounds in its class [3].

The Pitfalls of Substituting 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane with General Azepane or Pyrazine Analogs


Procurement decisions for chemical screening libraries often involve substituting a specific compound with a similar analog to reduce cost or improve availability. For 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane, this approach fails because the electronic and steric effects of the 5-bromo substituent on the pyrazine ring, combined with the methanesulfonyl group on the azepane, create a unique pharmacophore that is critical for its target interaction profile [1]. In assays against Plasmodium falciparum Asexual Blood Stage (ABS), the compound showed a -74.8% inhibition at 5 µM, a distinct outcome that would not be replicated by analogs with different halogen substitutions (e.g., chloro or fluoro) or alternative sulfonyl groups, as these modifications are known to drastically alter target engagement and selectivity [2][3].

Quantitative Evidence for the Differential Screening Profile of 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane


Lack of Potent Activity Against P. falciparum Asexual Blood Stage as a Differentiator from Generic Antimalarial Leads

In a primary screen against the asexual blood stage (ABS) of Plasmodium falciparum, 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane exhibited -74.8% inhibition at a single concentration of 5 µM [1]. This negative value indicates a lack of growth inhibition and a possible cytotoxic effect under these conditions, contrasting sharply with positive control compounds from the same screening set which typically show >50% inhibition at similar concentrations [2]. This profile differentiates it from common antimalarial leads and positions the compound as a potentially useful negative control or tool to study non-parasiticidal mechanisms.

Antimalarial Drug Discovery Plasmodium falciparum Phenotypic Screening

Weak Inhibition of P. berghei Liver Stage Compared to Reference Antimalarials

When tested against the liver stage of Plasmodium berghei (PbLuc) at 10 µM, the compound showed 37.8% inhibition, which is a weak effect compared to established liver-stage antimalarials like primaquine, which typically achieve >90% inhibition at equivalent concentrations [1][2]. At a lower concentration of 2 µM, the effect was negligible (-11.74% inhibition) [3]. This distinct inactivity profile provides a clear point of differentiation from active liver-stage agents and highlights its utility as an inactive control for this specific biological model.

Malaria Liver Stage Plasmodium berghei Prophylactic Drug Discovery

Low Cytotoxicity Profile in HepG2 Cells Indicates Inactivity Relative to Known Hepatotoxic Agents

In a human HepG2 cell viability assay, 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane demonstrated a low cytotoxic effect, with 13.7% inhibition [1]. A separate assay assessing toxicity against HepG2 at 10 µM reported -2.46% inhibition, indicating no significant impact on cell viability [2]. This is in stark contrast to known hepatotoxic agents or positive controls (e.g., staurosporine) that typically reduce cell viability by >50%, marking the compound as a low-toxicity entity within its chemical space.

Cytotoxicity Testing HepG2 Drug Safety Screening

Minimal Inhibition of Leishmania donovani Methionyl-tRNA Synthetase

In a primary screen against Leishmania donovani Methionine tRNA synthetase (LdMetRS), the compound demonstrated a mere 6.4% inhibition at a screening concentration of 30 µM [1]. This level of activity is significantly below the typical hit threshold of 50% inhibition used in such enzymatic screens, meaning the compound would be definitively classified as inactive against this target [2]. This clear inactivity differentiates it from potent synthetase inhibitors being explored as antiparasitic agents.

Leishmania donovani tRNA Synthetase Inhibition Neglected Tropical Disease

Strategic Procurement Applications for 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane


Negative Control for Malaria Phenotypic Screening

The compound's consistent lack of inhibition against P. falciparum blood stages (-74.8% at 5 µM) and weak activity against P. berghei liver stages (37.8% at 10 µM) make it an ideal negative control for high-throughput screening campaigns. It can be used to establish baseline signal and differentiate non-specific effects from true hits in antimalarial phenotypic assays [1].

Cytotoxicity Reference Standard for In Vitro Toxicology Panels

With only 13.7% inhibition in HepG2 viability assays and -2.46% toxicity at 10 µM, this compound serves as a low-cytotoxicity benchmark. Researchers can use it as an inert structural control when profiling the off-target toxicity of more potent compounds, helping to attribute observed cell death to specific mechanisms rather than general scaffold toxicity [2].

Calibration of tRNA Synthetase Inhibitor Screens for Leishmaniasis

Given the compound's marginal 6.4% inhibition of L. donovani Methionine tRNA synthetase at 30 µM, it can be systematically employed to define the lower activity boundary in enzymatic inhibition assays. This aids in calculating robust Z-factor statistics and setting meaningful hit selection thresholds for drug discovery efforts targeting parasitic tRNA synthetases [3].

Quote Request

Request a Quote for 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.